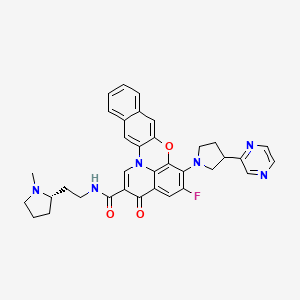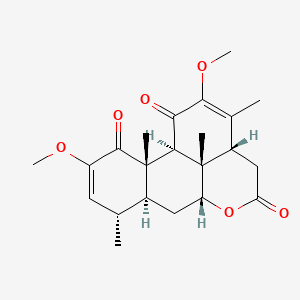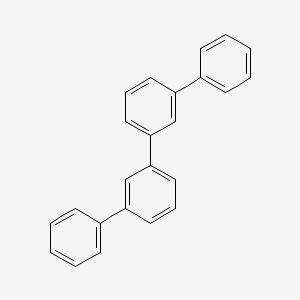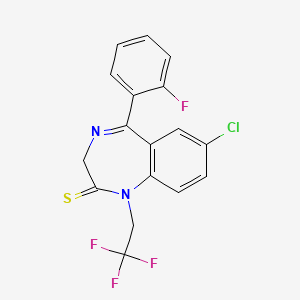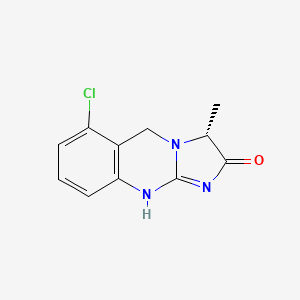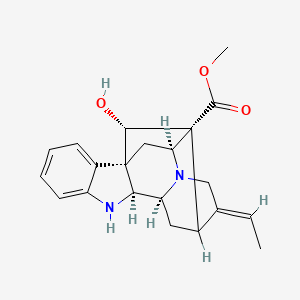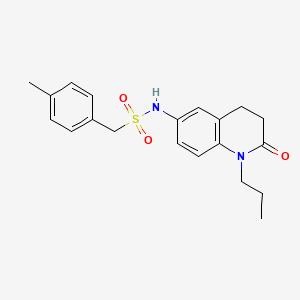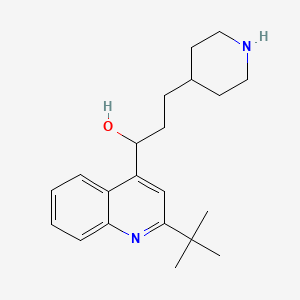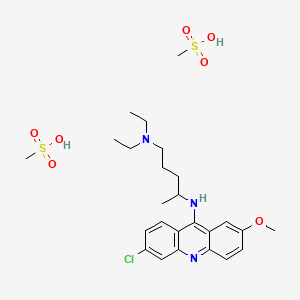![molecular formula C20H17NO2 B1678703 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone CAS No. 409345-76-2](/img/structure/B1678703.png)
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone
Übersicht
Beschreibung
The compound “1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For example, a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehydes, 1, 3-cyclodione compounds (as cyclic active methylene), ethyl acetoacetate (as β-keto ester), and hydrazine hydrate in the presence of DABCO as a homogeneous organocatalyst has been used to yield a novel series of 4H-pyrano[2,3-b]quinolones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of C–O bonds under metal-free conditions . Other benefits of these reactions include a simple procedure, mild and green condition, high yield, easy purification, and excellent regioselectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as infrared spectroscopy (IR), which provides information about the functional groups present in the molecule . The compound is often a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Chemistry Synthesis
This compound has been used in the synthesis of 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones . The synthesis process involves three-component reactions of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid catalyzed by L-proline .
Fluorescence Studies
The compound has been used in fluorescence studies. For instance, the product 4i (2.5 ml, 1 × 10 −4 M) in the presence of M n+ (10×10 -3 M) exhibited a strong fluorescence emission with a maximum located at 398 nm .
Anti-Cancer Research
The compound has potential applications in anti-cancer research. It has been used in the study of cell proliferation inhibition with MCF-7 and HCT116 human cancer cell lines .
Biological Activity Studies
Pyrano[3,2-c]quinolone, a structural motif in this compound, occurs in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory and antifungal properties .
Calcium Signaling Inhibition
The compound has been reported to inhibit calcium signaling , which is a crucial process in many cellular functions, including muscle contraction, neuronal communication, and cell growth.
TNF-α Inhibition
The compound has been reported to inhibit TNF-α , a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Wirkmechanismus
Mode of Action
It’s known that the compound is synthesized via a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one . This process involves C–C bond formation (Michael addition) and intramolecular cyclization .
Biochemical Pathways
Compounds with similar structures have been reported to be involved in various biological activities . More research is needed to elucidate the specific biochemical pathways influenced by R214127.
Result of Action
Some compounds with similar structures have shown potential in the treatment of fibrotic diseases, particularly renal fibrosis, and similar diseases associated with the dysregulation of the hipk2/smad3 signaling pathway .
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-19(11-14-5-2-1-3-6-14)15-8-9-18-17(12-15)13-16-7-4-10-23-20(16)21-18/h1-3,5-6,8-9,12-13H,4,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUSRWUBSYSWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C3C=CC(=CC3=C2)C(=O)CC4=CC=CC=C4)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440505 | |
| Record name | 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
CAS RN |
409345-76-2 | |
| Record name | 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of R214127?
A1: R214127 is a potent and selective allosteric antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1) [1]. Unlike competitive antagonists that bind to the glutamate binding site, R214127 binds to a distinct allosteric site on the mGlu1 receptor, preventing receptor activation even in the presence of glutamate.
Q2: How does R214127 compare to other mGlu1 receptor antagonists in terms of binding affinity?
A2: [1] Research indicates that R214127 exhibits a high affinity for the mGlu1 receptor with a KD value of approximately 1 nM. This high affinity makes it a valuable tool for studying native mGlu1 receptors in the brain.
Q3: What evidence supports the claim that R214127 binds to a distinct site from competitive mGlu1 receptor ligands?
A3: Binding studies using rat mGlu1a receptors expressed in cells demonstrated that while R214127 effectively inhibited radioligand binding, competitive mGlu1 receptor ligands like glutamate and quisqualate did not displace R214127 binding [1]. This finding strongly suggests that R214127 interacts with an allosteric site distinct from the glutamate binding site.
Q4: How is the distribution of mGlu1 receptors in the rat brain studied using R214127?
A4: [1] Researchers employed radioligand autoradiography with tritiated R214127 ([3H]R214127) to visualize the distribution of mGlu1 receptors in rat brain sections. High densities of binding sites were found in the cerebellum, particularly in the molecular layer. Moderate labeling was observed in areas like the hippocampus, thalamus, and amygdala, while lower levels were seen in the cerebral cortex and certain subcortical regions.
Q5: Do all allosteric modulators of mGlu1 receptors bind to the same site as R214127?
A5: Interestingly, research suggests that positive allosteric modulators (potentiators) of mGlu1, including compounds like 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and its analogs, do not displace the binding of [3H]R214127 [3]. This finding indicates that positive allosteric modulators likely interact with a distinct allosteric site on the mGlu1 receptor, different from the one targeted by R214127 and other negative allosteric modulators.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




